2-(4-Bromo-2-cyanophenoxy)acetohydrazide
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Overview
Description
2-(4-Bromo-2-cyanophenoxy)acetohydrazide: is a chemical compound with the molecular formula C9H8BrN3O2. It belongs to the class of acetohydrazides and contains both a hydrazide functional group and a bromophenoxy moiety. The compound’s structure consists of an acetohydrazide core with a 4-bromo-2-cyanophenoxy substituent attached.
Preparation Methods
Synthetic Routes: The synthetic preparation of 2-(4-Bromo-2-cyanophenoxy)acetohydrazide involves the reaction of an appropriate precursor with hydrazine hydrate. Here’s a simplified synthetic route:
Acetylation: Start with 4-bromo-2-cyanophenol (the precursor). Acetylate it using acetic anhydride to form the corresponding acetate ester.
Hydrazinolysis: React the acetate ester with hydrazine hydrate (NH·HO) to replace the acetyl group with a hydrazide group, yielding .
Industrial Production Methods: While industrial-scale production methods may vary, the above synthetic route provides a general framework for preparing this compound.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions may convert the nitrile group (-CN) to an amine (-NH).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., -OH, -NH).
Acetic anhydride: Used for acetylation.
Hydrazine hydrate: Essential for hydrazinolysis.
Oxidizing agents: (e.g., KMnO, HO): Employed in oxidation reactions.
Hydrazinolysis: The major product is itself.
Oxidation: Oxidation may yield compounds with additional functional groups (e.g., hydroxylated derivatives).
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Functional Group Manipulation: Its unique functional groups make it valuable for synthetic chemistry studies.
Bioconjugation: The hydrazide group allows conjugation to biomolecules (e.g., proteins, peptides).
Drug Development: Researchers explore its potential as a drug scaffold or targeting moiety.
Materials Science: Used in the synthesis of materials with specific properties.
Agrochemicals: Investigated for potential agricultural applications.
Mechanism of Action
The exact mechanism of action for 2-(4-Bromo-2-cyanophenoxy)acetohydrazide remains an active area of research. It likely interacts with specific cellular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While there are related compounds, the unique combination of the bromophenoxy and hydrazide groups sets 2-(4-Bromo-2-cyanophenoxy)acetohydrazide apart. Similar compounds include 2-(4-Bromo-2-methylphenoxy)acetohydrazide and 2-(4-bromo-2-cyanophenoxy)-N’-(2,4-dichlorobenzylidene)acetohydrazide .
Properties
Molecular Formula |
C9H8BrN3O2 |
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Molecular Weight |
270.08 g/mol |
IUPAC Name |
2-(4-bromo-2-cyanophenoxy)acetohydrazide |
InChI |
InChI=1S/C9H8BrN3O2/c10-7-1-2-8(6(3-7)4-11)15-5-9(14)13-12/h1-3H,5,12H2,(H,13,14) |
InChI Key |
DQYKZYZRDDNURW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OCC(=O)NN |
Origin of Product |
United States |
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